molecular formula C27H26N6O B610786 Senexin B CAS No. 1449228-40-3

Senexin B

Cat. No.: B610786
CAS No.: 1449228-40-3
M. Wt: 450.5 g/mol
InChI Key: VNADJTWHOAMTLY-UHFFFAOYSA-N
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Description

Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit the growth of certain cancer cells .

Scientific Research Applications

Senexin B has a wide range of applications in scientific research:

Future Directions

Senexin B is currently being assessed in a phase I clinical trial in patients with ER-positive, metastatic breast cancer who have progressed beyond standard therapies . The results of these trials will provide valuable information on the safety and efficacy of this compound in a clinical setting.

Biochemical Analysis

Biochemical Properties

Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .

Cellular Effects

This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .

Transport and Distribution

Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .

Subcellular Localization

Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Senexin B is synthesized through a multi-step chemical process. The synthesis involves the formation of a quinazoline core, followed by the introduction of various substituents to achieve the final structure. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions: Senexin B primarily undergoes substitution reactions due to the presence of various functional groups in its structure. These reactions are crucial for modifying the compound to enhance its properties or create derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or improve the compound’s properties .

Properties

IUPAC Name

4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNADJTWHOAMTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449228-40-3
Record name Senexin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SENEXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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